Methyl pentadec-6-en-9-ynoate
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Overview
Description
Methyl pentadec-6-en-9-ynoate is an organic compound with the molecular formula C16H26O2. It is a member of the ester family, characterized by the presence of a carbonyl group adjacent to an ether linkage. This compound is notable for its unique structure, which includes both a double bond and a triple bond within a long carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl pentadec-6-en-9-ynoate typically involves the esterification of pentadec-6-en-9-ynoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Pentadec-6-en-9-ynoic acid+MethanolH2SO4Methyl pentadec-6-en-9-ynoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Chemical Reactions Analysis
Types of Reactions
Methyl pentadec-6-en-9-ynoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond to a double bond or a single bond, depending on the reagents used.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Selenium dioxide and tert-butyl hydroperoxide are commonly used for the oxidation of this compound.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of the triple bond.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.
Major Products Formed
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alkenes and alkanes.
Substitution: Products include amides and esters with different alkyl groups.
Scientific Research Applications
Methyl pentadec-6-en-9-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: This compound can be used in studies involving lipid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism by which methyl pentadec-6-en-9-ynoate exerts its effects involves interactions with various molecular targets. For example, in oxidation reactions, the compound undergoes allylic hydroxylation, where selenium dioxide acts as an oxidizing agent, forming allylic hydroxy derivatives . This process involves the formation of intermediate species such as allylseleninic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl undec-10-ynoate
- Methyl octadec-9-ynoate
- Methyl octadec-11E-en-9-ynoate
Comparison
Methyl pentadec-6-en-9-ynoate is unique due to its specific carbon chain length and the presence of both a double and triple bond. Compared to similar compounds, it may exhibit different reactivity and physical properties, making it suitable for specific applications in synthesis and research.
Properties
CAS No. |
62285-69-2 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
methyl pentadec-6-en-9-ynoate |
InChI |
InChI=1S/C16H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h10-11H,3-6,9,12-15H2,1-2H3 |
InChI Key |
FXFDYOPIAGIBGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CCC=CCCCCC(=O)OC |
Origin of Product |
United States |
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